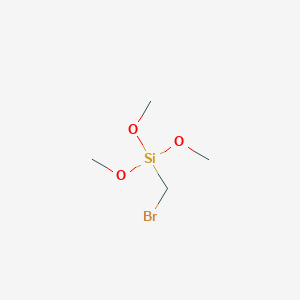
(Bromomethyl)(trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bromomethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C4H11BrO3Si. This compound is characterized by the presence of a bromomethyl group attached to a silicon atom, which is further bonded to three methoxy groups. It is a versatile reagent used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bromomethyl)(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of trimethoxysilane with bromomethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also include purification steps such as distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Bromomethyl)(trimethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: This reaction is usually carried out in the presence of water or aqueous acid/base solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are various organosilicon compounds with different functional groups replacing the bromomethyl group.
Hydrolysis: The primary products are silanols and siloxanes.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
(Bromomethyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a precursor for silane coupling agents.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: The compound finds applications in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with different substrates
Mechanism of Action
The mechanism of action of (Bromomethyl)(trimethoxy)silane involves the formation of covalent bonds with various substrates. The bromomethyl group can react with nucleophiles, leading to the formation of new organosilicon compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and enhance the properties of materials .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the bromomethyl group. It is used as a precursor for silicone materials.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups.
Bromotrimethylsilane: Contains trimethyl groups instead of trimethoxy groups.
Uniqueness
(Bromomethyl)(trimethoxy)silane is unique due to the presence of both bromomethyl and trimethoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile reagent in various fields of research and industry .
Properties
CAS No. |
52741-67-0 |
|---|---|
Molecular Formula |
C4H11BrO3Si |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
bromomethyl(trimethoxy)silane |
InChI |
InChI=1S/C4H11BrO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 |
InChI Key |
SPQZWICZZVMTBO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CBr)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


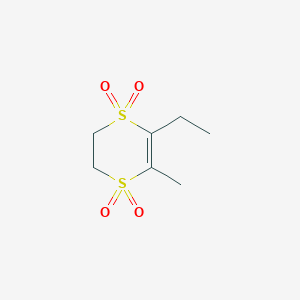
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
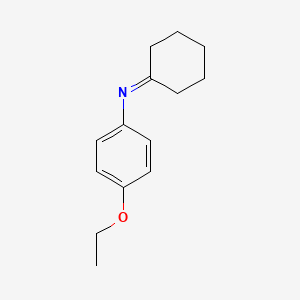
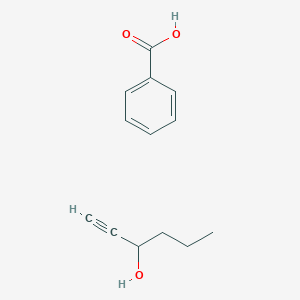
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
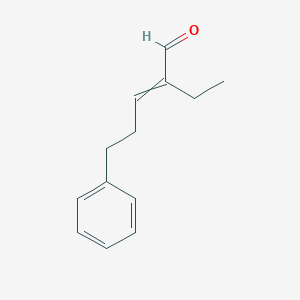
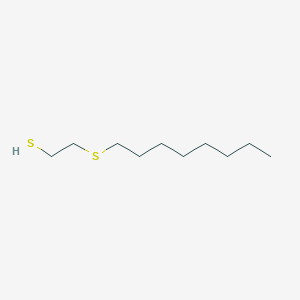
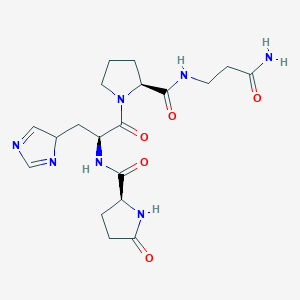
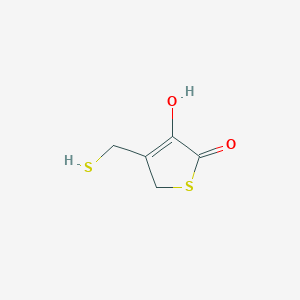
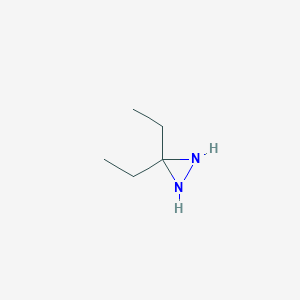
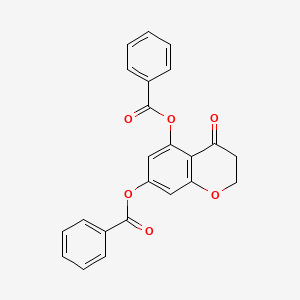
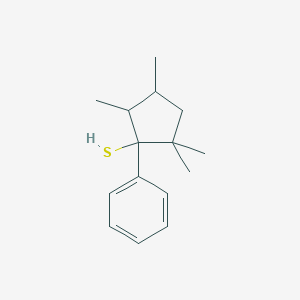
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
